N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Overview
Description
N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide is a useful research compound. Its molecular formula is C18H17FN2O3 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.12232057 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Versatile Reagents for Synthetic Chemistry
The compound is associated with the synthesis of N-alkylacetamides, demonstrating its utility in creating diverse pharmaceutical and natural products. Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as refined versions of benzyl N-acetylcarbamate potassium salt, acting as versatile equivalents of N-acetamide nucleophiles. These compounds facilitate the synthesis of substituted products, which can be transformed into N-alkylacetamides, showcasing the compound's significance in developing new pharmaceutical agents (Sakai et al., 2022).
Development of Radioligands for Brain Imaging
Another area of research application involves the development of radioligands for imaging specific receptors in the brain. Zhang et al. (2003) synthesized and evaluated derivatives of the compound as potent radioligands for peripheral benzodiazepine receptors (PBR), indicating its potential use in neuroimaging studies. These radioligands, such as [18F]FMDAA1106 and [18F]FEDAA1106, were synthesized by fluoroalkylation and showed high radioactivity in regions with high PBR density, suggesting its application in diagnosing and studying neurological conditions (Zhang et al., 2003).
Analgesic Agents
Research by Fouchard et al. (2001) on (indol-3-yl)alkylamides, closely related to the compound , demonstrated promising analgesic properties, suggesting its potential application in pain management. Compounds bearing benzyl or 4-fluorobenzyl moieties showed significant analgesic effects, comparable to reference drugs like flupirtine and ibuprofen, highlighting its importance in developing new analgesic drugs (Fouchard et al., 2001).
Antiviral Research
In the field of antiviral research, Ivashchenko et al. (2019) developed a method for synthesizing a compound with a similar structure, showing significant inhibitory activity against the hepatitis B virus. This research underscores the potential of such compounds in the development of new antiviral agents, providing a basis for further study in combating viral diseases (Ivashchenko et al., 2019).
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-5-methoxy-2-oxo-3H-indol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-11(22)20-17-15-9-14(24-2)7-8-16(15)21(18(17)23)10-12-3-5-13(19)6-4-12/h3-9,17H,10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBQXLCOVUFDAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)OC)N(C1=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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